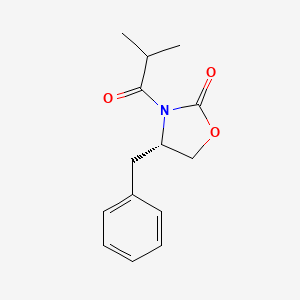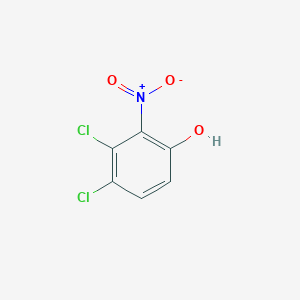
3,4-Dichloro-2-nitrophenol
説明
Synthesis Analysis
The synthesis of nitrophenols typically involves the nitration of phenol, followed by replacement of the amino group via its diazonium derivative . A process for the preparation of chloronitrophenols, which could potentially be applied to 3,4-Dichloro-2-nitrophenol, involves chlorinating nitrophenols in hydrochloric acid .科学的研究の応用
Water Treatment and Disinfection
Overview: 3,4-Dichloro-2-nitrophenol (DCNP) has been investigated for its potential in water treatment and disinfection. Researchers have explored its behavior during various treatment processes, including UV/HOCl (activated hypochlorous acid) treatment.
Key Findings:Photocatalysis Using TiO2 Nanoparticles
Overview: DCNP has been studied as a substrate for photocatalytic degradation using TiO2 nanoparticles modified with biopolymers.
Key Points:- The synthesized TiO2 nanoparticles, when modified with biopolymers containing organic and inorganic functionalities, showed promising results in degrading DCNP and related compounds .
Catalytic Reduction of Nitroarenes
Overview: DCNP can serve as a substrate for catalytic reduction reactions.
Noteworthy Research:作用機序
Target of Action
3,4-Dichloro-2-nitrophenol (3,4-DCNP) is a type of chlorinated nitrophenol (CNP) pollutant . The primary targets of 3,4-DCNP are certain enzymes in bacteria that can metabolize this compound . These enzymes, such as FAD-dependent monooxygenase and BT 1,2-dioxygenase, play a crucial role in the degradation of 3,4-DCNP .
Mode of Action
The interaction of 3,4-DCNP with its targets involves enzymatic reactions. For instance, FAD-dependent monooxygenase (HnpAB) catalyzes the conversion of 3,4-DCNP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . This reaction is part of the degradation pathway of 3,4-DCNP in certain bacteria .
Biochemical Pathways
The degradation of 3,4-DCNP occurs via the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 3,4-DCNP to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . BT is then cleaved by BT 1,2-dioxygenase (HnpC) to form maleylacetate .
Result of Action
The result of 3,4-DCNP’s action is its degradation, which reduces its environmental impact . On a molecular level, this involves the transformation of 3,4-DCNP into less harmful compounds via enzymatic reactions . On a cellular level, this allows bacteria to use 3,4-DCNP as a source of carbon and energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,4-DCNP. For instance, the presence of bacteria capable of degrading 3,4-DCNP is crucial for its breakdown . Additionally, the physical and chemical properties of the environment, such as pH and temperature, could affect the activity of the enzymes involved in 3,4-DCNP degradation .
特性
IUPAC Name |
3,4-dichloro-2-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-3-1-2-4(10)6(5(3)8)9(11)12/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQJTBIZHUSQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




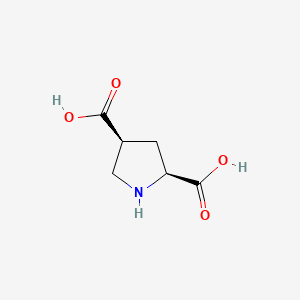



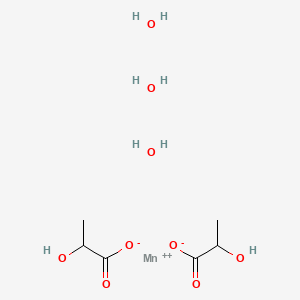
![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)


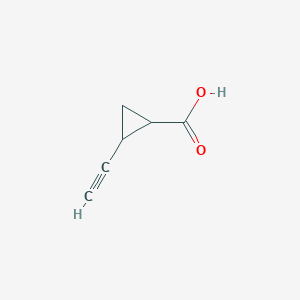
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
